Polidocanol

Catalog No.
S1490577
CAS No.
9043-30-5
M.F
C30H62O10
M. Wt
582.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polidocanol

CAS Number

9043-30-5

Product Name

Polidocanol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C30H62O10

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

miscible

Synonyms

α-Isotridecyl-ω-hydroxypoly(oxy-1,2-ethanediyl); Arlypon IT 10; Berol 048; Dehscoxid 732; Ethox 2400; Ethox TDA 9; Ethoxylated isotridecanol; Ethoxylated Isotridecyl Alcohol; Eusapon S; Exxal F 5716; Genapol V 4739; Genapol X; Gezetol 138; Imbentin T

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Mechanism of action

The exact mechanism of action of polidocanol is not fully understood, but it is believed to involve several processes:

  • Endothelial cell damage: Polidocanol is thought to damage the inner lining (endothelium) of the blood vessels, leading to inflammation and the formation of a blood clot.
  • Fibrosis: The inflammation triggered by polidocanol stimulates the growth of scar tissue (fibrosis), which helps to close the abnormal vessels.
  • Immunological response: Polidocanol may also trigger an immune response that contributes to the closure of the abnormal vessels.

Source

A review of the use of polidocanol in the treatment of varicose veins:

Applications in scientific research

Polidocanol is being investigated for use in the treatment of a variety of conditions, including:

  • Varicose veins: This is the most common use of polidocanol, and it is a well-established treatment option.
  • Spider veins: These are small, red or blue veins that are close to the surface of the skin. Polidocanol can be used to treat spider veins for both cosmetic and medical reasons.
  • Hemorrhoids: Hemorrhoids are swollen veins in the rectum or anus. Polidocanol can be used to treat hemorrhoids, although other treatment options are also available.
  • Vascular malformations: These are abnormal collections of blood vessels that can be present at birth or develop later in life. Polidocanol is being investigated as a treatment option for some types of vascular malformations.

Source

An Evidence-Based Review of Off-Label Uses of Polidocanol:

Polidocanol is a chemical compound classified as a sclerosing agent, primarily used in medical procedures to treat varicose veins and other vascular conditions. Its chemical formula is C30H62O10C_{30}H_{62}O_{10}, and it is also known by various synonyms including laureth-9 and polyethylene glycol 450 lauryl ether. Polidocanol functions by damaging the endothelial lining of blood vessels, leading to their closure and subsequent replacement with fibrous tissue. It is marketed under brand names such as Asclera and Varithena, and is administered through topical application or subcutaneous injection .

Local Anesthetic

Polidocanol's local anesthetic effect is believed to be due to its interaction with nerve cell membranes. It likely disrupts the propagation of nerve impulses, leading to temporary loss of sensation []. The exact mechanism requires further elucidation.

Sclerosing Agent

As mentioned earlier, the mechanism of action for polidocanol as a sclerosing agent involves damaging the vein endothelium, triggering inflammation and fibrosis, ultimately leading to vein closure. The specific interactions between polidocanol and endothelial cells are not fully defined but likely involve disruption of cell membranes and activation of signaling pathways.

Polidocanol is generally well-tolerated, but like any medication, it can cause side effects. Common side effects of polidocanol injection include pain, burning sensation, bruising, and temporary skin discoloration at the injection site []. Serious side effects are rare but can include allergic reactions, nerve damage, and skin ulcers [].

Polidocanol is not flammable and is considered relatively non-toxic []. However, it should be handled with care, and proper disposal procedures should be followed according to institutional guidelines.

The primary chemical reaction of polidocanol involves its interaction with the endothelial cells of blood vessels. Upon injection, polidocanol induces localized damage to these cells, resulting in platelet aggregation at the site of injury. This aggregation forms a dense network of platelets, cellular debris, and fibrin, which occludes the vessel. The process ultimately leads to fibrosis within the treated veins . Polidocanol is synthesized through the ethoxylation of dodecanol, a reaction that introduces ethylene oxide units into the lauryl alcohol structure .

Polidocanol exhibits several biological activities, primarily its role as a sclerosing agent. It has local anesthetic properties and can relieve itching associated with conditions like eczema. The mechanism of action involves the induction of cell death in endothelial cells through nitric oxide pathways and calcium channel signaling, which contributes to its effectiveness in treating vascular malformations . Additionally, polidocanol has been shown to have a low incidence of allergic reactions, making it a preferred choice for sclerotherapy procedures .

Polidocanol is synthesized via the ethoxylation process where dodecanol reacts with ethylene oxide. This reaction typically results in a polymeric structure with an average extent of polymerization around nine ethylene oxide units per molecule. The synthesis can be controlled to produce polidocanol with specific molecular weights and properties suitable for various applications .

Polidocanol has multiple applications in both medical and cosmetic fields:

  • Sclerotherapy: It is primarily used to treat varicose veins and spider veins by inducing fibrosis within the affected vessels.
  • Cosmetics: Polidocanol serves as a non-ionic emulsifier and co-surfactant in cosmetic formulations, particularly in shampoos, conditioners, and creams.
  • Topical Treatments: It is included in ointments for its antipruritic effects to alleviate itching caused by skin conditions .

Polidocanol shares similarities with several other compounds used for similar therapeutic purposes. Here are some notable comparisons:

Compound NameChemical StructurePrimary UseUnique Features
Sodium Tetradecyl SulfateC14H30O4SSclerotherapy for varicose veinsMore potent irritant; higher risk of side effects
LidocaineC14H22N2OLocal anesthesiaStronger anesthetic; not primarily a sclerosing agent
EthoxydiglycolC6H14O3Solvent in cosmetic formulationsPrimarily acts as a solvent; less direct action on blood vessels
Dodecyl SulfateC12H25O4SSurfactant in various formulationsStrong surfactant properties; not used for sclerotherapy

Polidocanol's unique mechanism of action—inducing endothelial damage leading to vessel occlusion—distinguishes it from these other compounds, which may serve different primary functions or have different safety profiles .

Physical Description

Liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

582.43429817 g/mol

Monoisotopic Mass

582.43429817 g/mol

Boiling Point

615.857 °C at 760 mmHg

Heavy Atom Count

40

LogP

3.94

Melting Point

33-36 °C

UNII

0AWH8BFG9A

Related CAS

9043-30-5

GHS Hazard Statements

Aggregated GHS information provided by 1646 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;
H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins and uncomplicated reticular veins in the lower extremity.
FDA Label

Pharmacology

Polidocanol has a concentration and volume dependent damaging effect on the blood vessel endothelium.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB02 - Polidocanol

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9002-92-0
9043-30-5
3055-99-0

Absorption Distribution and Excretion

When given intravenously, the maximum blood concentrations were reached in 15 mins.
Route of elimination was not indicated.
When given intravenously, the volume of distribution was 35-82L.
Sytemic clearance was 0.2-0.4 L/min.

Metabolism Metabolites

Metabolism was not measured.

Wikipedia

Polidocanol
Quinoxaline

Biological Half Life

The half-life is approximately 1.5 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepared by reaction of ethylene oxide and dodecyl alcohol.

General Manufacturing Information

Wood Product Manufacturing
Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

ALPHA-DODECYL-OMEGA-HYDROXYPOLY(OXY-1,2-ETHANEDIYL) DETERMINED QUANTITATIVELY IN WASTEWATERS FROM MFR OF NONIONIC SURFACTANTS BY OPTICAL REFLECTANCE DENSITY OF CHROMATOGRAPHIC SPOTS @ 480-520 NM, AND BY COLORIMETRY OF COLORED COMPLEXES EXTRACTED WITH CHLOROFORM.
SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

When the smooth musculature of isolated spirally opened up portal veins of rats was subjected to polidocanol, the injury produced was to some extent reversible. O-(beta-hydroxyethyl)rutoside prevented the injurious effect if applied before polidocanol. It also displayed a curative effect against the polidocanol-induced injury.

Dates

Modify: 2023-08-15
Peterson JD, Goldman MP, Weiss RA, Duffy DM, Fabi SG, Weiss MA, Guiha I: Treatment of reticular and telangiectatic leg veins: double-blind, prospective comparative trial of polidocanol and hypertonic saline. Dermatol Surg. 2012 Aug;38(8):1322-30. doi: 10.1111/j.1524-4725.2012.02422.x. Epub 2012 May 23. [PMID:22620717]
Weiss RA, Voigts R, Howell DJ: Absence of concentration congruity in six compounded polidocanol samples obtained for leg sclerotherapy. Dermatol Surg. 2011 Jun;37(6):812-5. doi: 10.1111/j.1524-4725.2011.01906..x. [PMID:21605244]
Link

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